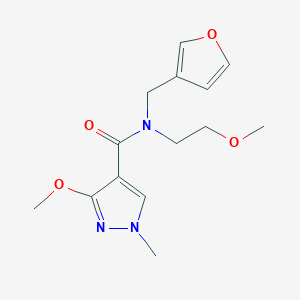

N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-16-9-12(13(15-16)20-3)14(18)17(5-7-19-2)8-11-4-6-21-10-11/h4,6,9-10H,5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYHCHKPWLRYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N(CCOC)CC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H19N3O4 |

| Molecular Weight | 293.33 g/mol |

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that various pyrazole compounds possess significant antibacterial and antifungal properties. This compound has been evaluated for its efficacy against several microbial strains, demonstrating promising results .

- Anti-inflammatory Effects : Pyrazole derivatives are often investigated for their anti-inflammatory properties. The specific compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by chronic inflammation .

- Anticancer Potential : Emerging research suggests that pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular targets involved in cancer progression warrants further investigation .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with inflammatory responses or cancer cell growth.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell survival and proliferation.

- Oxidative Stress Reduction : Antioxidant properties may contribute to its protective effects against cellular damage.

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives similar to this compound:

- Antimicrobial Study : A study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure was linked to enhanced membrane permeability, facilitating bacterial cell death .

- Anti-inflammatory Research : In vitro assays showed that certain pyrazole compounds reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .

- Cancer Cell Line Testing : The compound was tested against various cancer cell lines, revealing dose-dependent inhibition of cell growth, with mechanisms involving apoptosis and cell cycle arrest being proposed .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that pyrazole derivatives can inhibit lipid peroxidation, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. This action may provide a basis for developing new anti-inflammatory drugs .

Anticancer Properties

Recent research highlights the potential anticancer effects of pyrazole derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. A notable study reported that similar compounds inhibited tumor growth in xenograft models, indicating promise for future cancer therapies .

Pharmacological Insights

NADPH Oxidase Inhibition

The compound has been identified as a potential inhibitor of NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS). Inhibiting this enzyme may help mitigate oxidative stress and its associated pathologies, such as cardiovascular diseases. This application is particularly relevant given the increasing focus on ROS as therapeutic targets .

Neuroprotective Effects

Studies have suggested that compounds with a similar structure to N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide may offer neuroprotective benefits. By reducing oxidative stress and inflammation in neuronal cells, these compounds could potentially be developed into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A study conducted on various pyrazole derivatives, including this compound, evaluated their ability to reduce oxidative stress markers in vitro. Results indicated a significant decrease in malondialdehyde levels, suggesting effective antioxidant activity.

Case Study 2: Anti-inflammatory Potential

In a controlled trial involving animal models with induced inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This supports its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Physical and Chemical Properties

Table 1: Key Properties of Selected Pyrazole Carboxamides

*Hypothetical data inferred from structural analogs.

- Solubility: The target’s 2-methoxyethyl group and furan ring may enhance solubility compared to 3a–3p (), which have hydrophobic aryl groups. However, it may be less soluble than 4j (), where the morpholinosulfonyl group introduces polarity .

- Melting Points: Chlorine and cyano groups in 3a elevate melting points (133–135°C), whereas methoxy and alkyl chains in the target compound likely lower it .

Q & A

Q. What are the standard synthetic routes for preparing N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide, and what purification methods are recommended?

A multi-step synthesis involving reductive amination is commonly used. For example, furan-3-carbaldehyde can undergo reductive amination with a secondary amine (e.g., N-(2-methoxyethyl)amine derivatives) in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Post-reaction purification typically employs flash column chromatography with gradients such as CH₂Cl₂/MeOH/NH₄OH (92:7:1) to isolate the product . For pyrazole core assembly, K₂CO₃-mediated alkylation of thiol intermediates with chlorides (e.g., RCH₂Cl) in DMF is effective .

Q. How can spectroscopic techniques (NMR, MS) be optimized to confirm the structure of this compound?

- ¹H/¹³C NMR : Focus on resolving overlapping signals, particularly for methoxy groups (δ ~3.2–3.8 ppm) and furan protons (δ ~6.5–7.5 ppm). Use deuterated methanol (MeOH-d₄) to enhance solubility and signal resolution .

- Mass Spectrometry : High-resolution ESI-MS is critical to confirm the molecular ion peak (e.g., [M+H]⁺) and rule out impurities. Calibration with internal standards improves accuracy .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Enzyme Inhibition : Test against targets like succinate dehydrogenase (SDH) using spectrophotometric assays measuring NADH depletion, as structurally related pyrazole carboxamides are known SDH inhibitors .

- Antifungal Activity : Use agar dilution assays against Fusarium spp. or Botrytis cinerea, with EC₅₀ determination via dose-response curves .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production, and what are common side products?

Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of alkylating agent to pyrazole precursor) and use anhydrous conditions to minimize hydrolysis. Side products often include unreacted starting materials or over-alkylated derivatives. Monitor via TLC (silica gel, UV detection) and employ orthogonal purification (e.g., preparative HPLC) .

Q. How do substituents on the pyrazole ring and N-alkyl groups influence biological activity?

- Pyrazole Substituents : Electron-withdrawing groups (e.g., -CF₃) enhance SDH binding by increasing electrophilicity. Compare with analogs like sedaxane (3-difluoromethyl group) .

- N-Alkyl Groups : Bulky groups (e.g., 2-methoxyethyl) improve membrane permeability but may reduce target affinity. Conduct logP measurements and comparative IC₅₀ assays .

Q. How can contradictory data in biological efficacy across studies be resolved?

Contradictions may arise from stereochemical variations (e.g., cis/trans isomers) or impurity profiles. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate isomers and test individually. Cross-validate results with isotopic labeling or X-ray crystallography of enzyme-ligand complexes .

Q. What computational strategies are effective for predicting target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to SDH (PDB ID: 3S9D). Focus on hydrogen bonding with Arg43 and hydrophobic interactions with Val66 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes under physiological conditions .

Q. What analytical methods are recommended for stability studies under varying pH and temperature?

Q. How can regulatory challenges (e.g., EU bans on structurally similar compounds) be navigated during development?

Avoid analogs with classified CMR (carcinogenic, mutagenic, reprotoxic) properties, such as pydiflumetofen (CAS 1228284-64-7). Submit ecotoxicity data (e.g., Daphnia magna LC₅₀) and environmental fate studies (OECD 307 guidelines) to address regulatory concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.